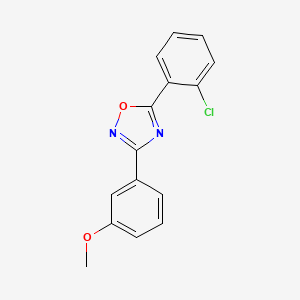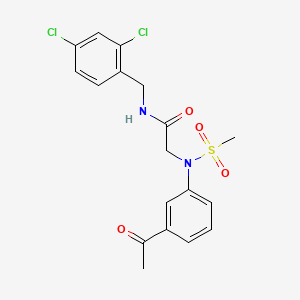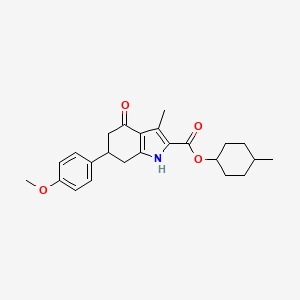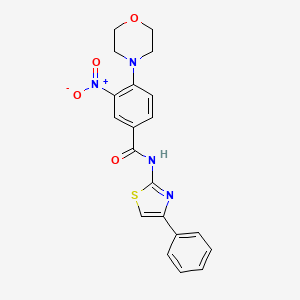![molecular formula C15H18N2O2 B4230995 3-[allyl(methyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4230995.png)
3-[allyl(methyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione
説明
3-[allyl(methyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione, also known as Methylone, is a synthetic cathinone that belongs to the class of substituted amphetamines. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. Methylone is structurally similar to MDMA (3,4-methylenedioxymethamphetamine) and is often sold as a substitute for MDMA.
作用機序
3-[allyl(methyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione acts by increasing the levels of serotonin, norepinephrine, and dopamine in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to an increase in their concentration in the synapse. This results in a feeling of euphoria, increased sociability, and heightened sensory perception. The mechanism of action of this compound is similar to that of MDMA, but it is less potent and has a shorter duration of action.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. This compound has been found to have a low potential for toxicity, but it can cause adverse effects such as nausea, vomiting, and anxiety. Long-term use of this compound has been associated with neurotoxicity and cognitive impairment.
実験室実験の利点と制限
3-[allyl(methyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a substitute for MDMA in animal studies. It has a lower potential for toxicity compared to other substituted amphetamines. However, this compound has limitations as a research tool. Its effects are less potent and shorter-lasting than MDMA, which means that it may not accurately represent the effects of MDMA in humans. It also has a higher affinity for the norepinephrine transporter than MDMA, which may result in different physiological effects.
将来の方向性
There are several future directions for research related to 3-[allyl(methyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Another area of research is the development of new analogs of this compound that have improved therapeutic potential and reduced toxicity. The use of this compound as a research tool for studying the effects of MDMA and other substituted amphetamines is also an area of interest. Further research is needed to fully understand the mechanism of action and potential therapeutic benefits of this compound.
Conclusion
In conclusion, this compound is a synthetic cathinone that has gained popularity as a designer drug. It has been studied extensively for its psychoactive effects and potential therapeutic applications. This compound acts by increasing the levels of serotonin, norepinephrine, and dopamine in the brain, leading to a feeling of euphoria and heightened sensory perception. It has several advantages and limitations as a research tool, and there are several future directions for research related to this compound.
科学的研究の応用
3-[allyl(methyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione has been studied extensively for its psychoactive effects and potential therapeutic applications. It has been shown to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it increases the levels of these neurotransmitters in the brain. This compound has also been found to have an affinity for the serotonin transporter, similar to MDMA. This makes it a potential candidate for treating depression and anxiety disorders.
特性
IUPAC Name |
1-(4-methylphenyl)-3-[methyl(prop-2-enyl)amino]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-9-16(3)13-10-14(18)17(15(13)19)12-7-5-11(2)6-8-12/h4-8,13H,1,9-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLYMRUHDLRSRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-(3,4-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4230917.png)


![1-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}indoline](/img/structure/B4230943.png)


![N-[4-(aminosulfonyl)phenyl]-4-bromo-3-methoxy-2-naphthamide](/img/structure/B4230976.png)
![4-[2-({4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxybenzyl}amino)ethyl]benzenesulfonamide hydrochloride](/img/structure/B4230987.png)
![N-(5-chloro-2-methylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxodecahydro-2-quinoxalinyl]acetamide](/img/structure/B4230997.png)


![ethyl 4-[(3,4-dihydro-1(2H)-quinolinylacetyl)amino]benzoate](/img/structure/B4231021.png)
![N-cyclohexyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4231025.png)
![3-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-phenoxyphenyl)propanamide](/img/structure/B4231028.png)
